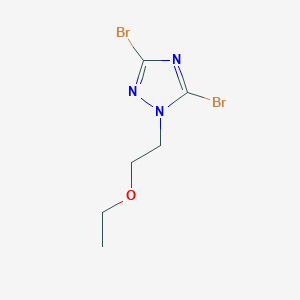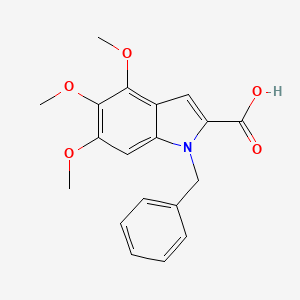
1-Benzyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
1-Benzyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid has been studied extensively due to its potential to be used as a drug and its ability to act as a bioactive compound in various biochemical processes. This compound has been investigated for its potential to act as an anti-inflammatory and anticancer agent, and its ability to inhibit the growth of certain bacteria. Additionally, this compound has been studied for its potential to act as an antidepressant, an anxiolytic, and an anticonvulsant. This compound has also been studied for its potential to act as an antidiabetic, an antifungal, and an antiviral agent.
Mechanism of Action
The exact mechanism of action of 1-Benzyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid is not yet fully understood. However, it is believed that this compound binds to certain receptors in the body, such as the serotonin and dopamine receptors, which can lead to a variety of biochemical and physiological effects. Additionally, this compound has been found to interact with various enzymes, such as cytochrome P450 enzymes, which can lead to the metabolism of certain drugs and other compounds.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anticancer, and antibacterial effects. Additionally, this compound has been found to have antidepressant, anxiolytic, and anticonvulsant effects. This compound has also been found to have antidiabetic, antifungal, and antiviral effects.
Advantages and Limitations for Lab Experiments
The use of 1-Benzyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid in laboratory experiments has several advantages. This compound is a relatively stable compound and is easily synthesized using various methods. Additionally, this compound is a relatively small molecule, which makes it easier to manipulate and study. It also has a variety of biochemical and physiological effects, which makes it a useful tool for studying various biological processes.
However, there are also some limitations to using this compound in laboratory experiments. This compound is a relatively new compound and its exact mechanism of action is not yet fully understood. Additionally, this compound has been found to interact with various enzymes, which can lead to the metabolism of certain drugs and other compounds. This can lead to unexpected results in laboratory experiments.
Future Directions
The potential use of 1-Benzyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid in the treatment of various diseases and disorders is an area of research that is currently being explored. Additionally, further research into the mechanism of action of this compound and its potential interactions with various enzymes is needed. Additionally, further research into the potential use of this compound as an anti-inflammatory, anticancer, and antibacterial agent is needed. Finally, further research into the potential use of this compound as an antidepressant, anxiolytic, and anticonvulsant is needed.
Synthesis Methods
1-Benzyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid can be synthesized using various methods, including the Mannich reaction, the Biginelli reaction, and the one-pot synthesis. In the Mannich reaction, a benzyl group is added to an indole-2-carboxylic acid in the presence of a base, such as potassium carbonate, and an aldehyde, such as formaldehyde. In the Biginelli reaction, a benzyl group is added to an indole-2-carboxylic acid in the presence of a base, such as potassium carbonate, and an ethyl acetoacetate. The one-pot synthesis involves the addition of a benzyl group to an indole-2-carboxylic acid in the presence of a base, such as potassium carbonate, and a nitroalkene, such as nitroethane.
properties
IUPAC Name |
1-benzyl-4,5,6-trimethoxyindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-23-16-10-14-13(17(24-2)18(16)25-3)9-15(19(21)22)20(14)11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEMPACQGVZLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C=C(N(C2=C1)CC3=CC=CC=C3)C(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362637.png)
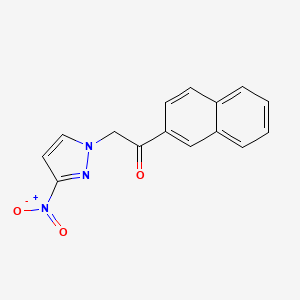

amine hydrochloride](/img/structure/B6362665.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362670.png)

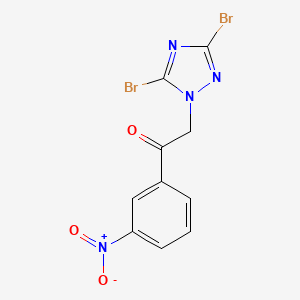
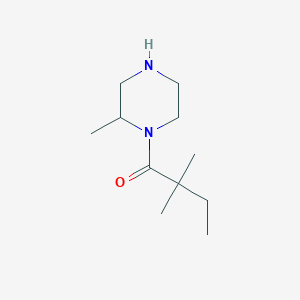
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362708.png)
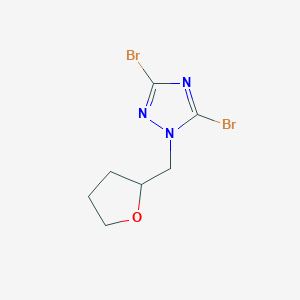
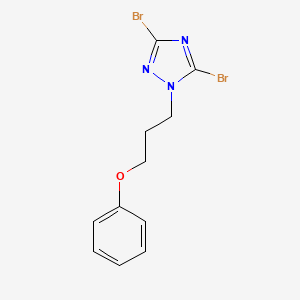
![1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362722.png)
